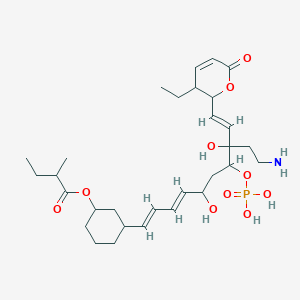
Phosphazomycin C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphazomycin C2 is a novel antibiotic compound that has gained significant attention in recent years due to its potential in treating bacterial infections. It belongs to the phosphonate family of antibiotics and is structurally similar to fosfomycin, a broad-spectrum antibiotic commonly used in clinical settings. Phosphazomycin C2 has shown promising results in preclinical studies and is currently being investigated for its potential in clinical applications.
Wissenschaftliche Forschungsanwendungen
Isolation and Structure
Phosphazomycin C2, part of the phosphazomycin C complex, was isolated as a component of an antifungal antibiotic complex produced by Streptomyces sp. HK-803. Its structure was elucidated through various spectroscopic methods, highlighting its significance in antimicrobial research (Tomiya, Uramoto, & Isono, 1990).
Combinatorial Biosynthesis
In the realm of antitumor research, rebeccamycin, an indolocarbazole alkaloid with antitumor properties, has been generated through combinatorial biosynthesis involving the reconstitution of its biosynthetic pathway. This pathway includes elements related to phosphazomycin, showcasing the potential of such compounds in developing novel antitumor agents (Sánchez et al., 2005).
Fosfomycin and Related Research
Although not directly about Phosphazomycin C2, studies on fosfomycin, a related compound, provide insights into the broader context of phosphonic acid derivatives in antimicrobial and antitumor research. Fosfomycin has been explored for its effectiveness against various infections beyond the urinary tract, demonstrating the versatility of phosphonic acid compounds in treating diverse bacterial infections (Falagas, Giannopoulou, Kokolakis, & Rafailidis, 2008).
Potential in Drug Delivery
Research on filamentous bacteriophages as targeted drug carriers indicates the potential of using such carriers for delivering drugs like phosphazomycin. This approach offers an innovative method for targeted therapy in bacterial infections, suggesting a new avenue for phosphazomycin derivatives in medical applications (Yacoby, Shamis, Bar, Shabat, & Benhar, 2006).
Genetic Manipulation in Biosynthesis
Studies on manipulating the biosynthetic process of compounds similar to phosphazomycin, such as phoslactomycins, highlight the advances in genetic engineering to produce analogs with potentially enhanced biological activities. This research underscores the importance of genetic manipulation in creating novel compounds with improved efficacy and specificity (Ghatge, Palaniappan, Das Choudhuri, & Reynolds, 2006).
Eigenschaften
CAS-Nummer |
126605-70-7 |
|---|---|
Produktname |
Phosphazomycin C2 |
Molekularformel |
C30H48NO10P |
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
InChI-Schlüssel |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
Isomerische SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Andere CAS-Nummern |
126688-54-8 |
Synonyme |
Phosphazomycin C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




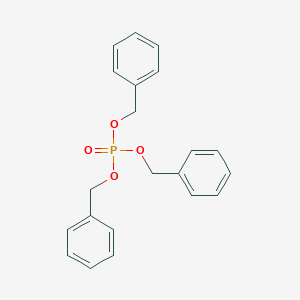
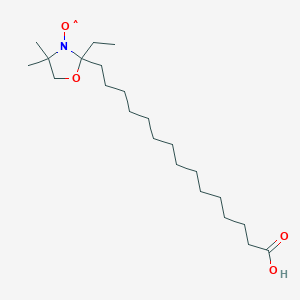

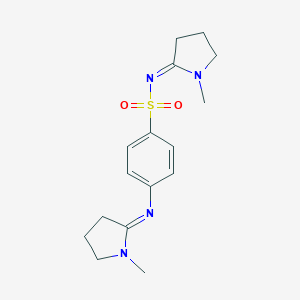
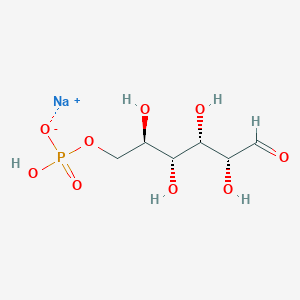
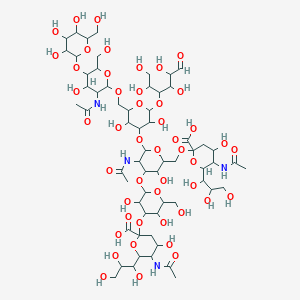
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
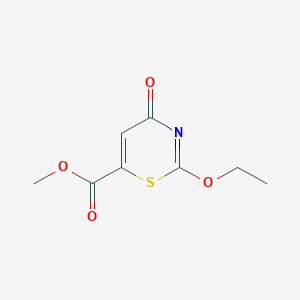
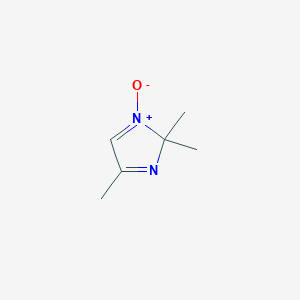
![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)